DMMP, also known as N,N-dimethyl-3-(methylidene)malonamide, is a relatively less explored organic compound. Research on its synthesis and characterization is limited. However, a study published in the journal "Heterocyclic Communications" describes a method for synthesizing DMMP using readily available starting materials like malonamide and N,N-dimethylformamide []. The study also details the characterization of the synthesized product using various spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
While there is limited research on the specific applications of DMMP, its structural features suggest potential avenues for exploration:
3-[(Dimethylamino)methylidene]pentane-2,4-dione is an organic compound characterized by its diketone structure and a reactive methylene group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. The compound typically appears as a yellow to orange crystalline solid and has a density of 1.056 g/cm³ at 25°C. It is soluble in various polar solvents, including water, ethanol, and methanol, which enhances its applicability in biochemical and
There is no documented research available on the mechanism of action of DMED.
3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits significant biological activity due to its ability to interact with enzymes and proteins:
Several methods exist for synthesizing 3-[(Dimethylamino)methylidene]pentane-2,4-dione:
The applications of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are diverse:
Several compounds share structural similarities with 3-[(Dimethylamino)methylidene]pentane-2,4-dione. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Dimethylamino)pentane-2,4-dione | C₇H₁₃NO₂ | Lacks the methylidene group; simpler structure |
Acetylacetone (2-Acetylcyclopentanone) | C₅H₈O₂ | Contains a diketone but lacks the dimethylamino group |
3-Aminopentane-2,4-dione | C₈H₁₅N₁O₂ | Contains an amino group instead of dimethylamino |
The unique aspect of 3-[(Dimethylamino)methylidene]pentane-2,4-dione lies in its combination of a diketone structure with a dimethylamino functional group. This configuration not only enhances its reactivity but also broadens its potential applications in medicinal chemistry compared to similar compounds.
3-[(Dimethylamino)methylidene]pentane-2,4-dione, bearing the Chemical Abstracts Service registry number 18856-72-9, represents a structurally complex β-diketone derivative with the molecular formula C₈H₁₃NO₂. The compound exhibits a molecular weight of 155.19 grams per mole, as determined through computational analysis by PubChem databases. The IUPAC nomenclature reflects the systematic naming convention for this compound, where the pentane-2,4-dione backbone indicates the fundamental β-diketone structure, while the 3-[(dimethylamino)methylidene] prefix describes the substitution pattern at the central carbon position.
The structural complexity of this molecule becomes evident through examination of its canonical SMILES notation: CC(=O)C(=CN(C)C)C(=O)C, which reveals the presence of two ketonic carbonyl groups separated by a carbon atom bearing the dimethylamino-substituted methylidene moiety. The compound's International Chemical Identifier (InChI) provides additional structural detail: InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3, confirming the specific connectivity pattern and hydrogen distribution throughout the molecular framework. Alternative nomenclature systems recognize this compound as 2,4-Pentanedione, 3-[(dimethylamino)methylene]-, emphasizing the relationship to the parent pentanedione structure.
The compound demonstrates the characteristic structural features of β-enamino diketones, which represent important synthetic intermediates in organic chemistry. These molecules typically exist in equilibrium between different tautomeric forms, with the enol-imine form often predominating due to intramolecular hydrogen bonding stabilization. The presence of the dimethylamino group significantly influences the electronic distribution within the molecule, affecting both its physical properties and chemical reactivity patterns.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₃NO₂ | PubChem |
Molecular Weight | 155.19 g/mol | PubChem |
CAS Registry Number | 18856-72-9 | PubChem |
PubChem CID | 567003 | PubChem |
InChI Key | YRRNMPHVJUDOEB-UHFFFAOYSA-N | PubChem |
The historical development of 3-[(Dimethylamino)methylidene]pentane-2,4-dione must be understood within the broader context of β-diketone chemistry and Schiff base formation reactions. The foundational work in this area traces back to Hugo Schiff's seminal discoveries in 1864, when he first described the reaction of aromatic aldehydes with primary amines to form imine derivatives. Schiff, working at the University of Pisa at the age of 30, published his findings in Annalen der Chemie und Pharmacie, establishing the theoretical framework for compounds containing carbon-nitrogen double bonds.
The evolution from Schiff's original work to modern β-enamino diketone chemistry represents a significant advancement in synthetic methodology. While Schiff initially focused on simple aldehyde-amine condensations, subsequent researchers recognized that similar principles could be applied to more complex substrates, including β-diketones. The recognition that β-diketones could serve as substrates for amine condensation reactions opened new avenues for molecular design and synthesis.
The specific synthesis of 3-[(Dimethylamino)methylidene]pentane-2,4-dione emerged from systematic investigations into modified acetylacetone derivatives during the latter half of the 20th century. Research groups investigating the properties of substituted β-diketones recognized that introduction of amino substituents could dramatically alter the coordination behavior and reactivity patterns of these molecules. The compound represents part of a broader family of β-enamino diketones that have gained increasing attention for their diverse applications in synthetic organic chemistry.
The development of efficient synthetic protocols for this compound class coincided with advances in understanding keto-enol tautomerism and intramolecular hydrogen bonding. Researchers recognized that β-diketones exist predominantly in their enol forms due to stabilization through six-membered ring formation via intramolecular hydrogen bonding. This understanding proved crucial for developing synthetic strategies that could reliably produce the desired enamino derivatives while maintaining structural integrity.
3-[(Dimethylamino)methylidene]pentane-2,4-dione occupies a position of considerable importance in synthetic organic chemistry due to its dual character as both a β-diketone and an enamine system. This structural combination provides access to diverse reaction pathways that are not readily available through conventional synthetic approaches. The compound serves as a versatile building block for the construction of heterocyclic systems, particularly those containing nitrogen-containing rings such as pyrimidines and pyrazoles.
The synthetic utility of this compound extends to its role as a precursor in multicomponent reaction sequences. Recent investigations have demonstrated that β-enamino diketones can participate in three-component reactions involving 4-hydroxycoumarins, aromatic amines, and nitrostyrenes under microwave-assisted conditions. These reactions typically proceed with good to excellent yields, demonstrating the reliability and efficiency of such synthetic transformations. The microwave-assisted approach has proven particularly valuable, allowing reaction times to be reduced to approximately 30 minutes while maintaining high product yields around 90 percent.
The compound's significance in coordination chemistry cannot be overstated, as it possesses multiple potential coordination sites that can interact with various metal centers. The presence of both carbonyl oxygen atoms and the amino nitrogen provides opportunities for chelation that are not available in simpler β-diketone systems. This property has led to extensive investigation of metal complexes derived from this compound, with particular attention to nickel(II), palladium(II), platinum(II), and zinc(II) derivatives.
In materials science applications, 3-[(Dimethylamino)methylidene]pentane-2,4-dione has shown promise as a component in photochemically active systems. The compound exhibits sensitivity to ultraviolet radiation, undergoing structural rearrangements that can be monitored through spectroscopic techniques. This photochemical behavior makes it potentially valuable for applications in molecular switches and responsive materials.
3-[(Dimethylamino)methylidene]pentane-2,4-dione belongs to the broader class of β-enamino diketones, which are characterized by the presence of an amino-substituted methylene bridge connecting two ketonic carbonyl groups. This molecular classification places the compound within a family of versatile synthetic intermediates that exhibit unique reactivity patterns derived from their dual enamine-diketone character. The compound can be further classified as a substituted acetylacetone derivative, reflecting its structural relationship to the fundamental β-diketone scaffold.
From a structural perspective, the molecule exhibits characteristics typical of both β-diketones and enamines, creating a hybrid system with enhanced reactivity compared to either structural motif alone. The β-diketone component provides the fundamental framework for metal coordination and tautomeric behavior, while the enamine portion introduces nucleophilic reactivity and potential for further functionalization. This dual character makes the compound particularly valuable for synthetic applications where multiple reactive sites are required.
The tautomeric behavior of 3-[(Dimethylamino)methylidene]pentane-2,4-dione represents a defining characteristic of its molecular class. Like other β-diketones, the compound exists in equilibrium between keto and enol forms, with the equilibrium position strongly influenced by solvent polarity and the presence of substituents. The incorporation of the dimethylamino group affects this equilibrium through both electronic and steric effects, potentially stabilizing specific tautomeric forms through intramolecular interactions.
The compound's classification within coordination chemistry frameworks emphasizes its behavior as a potential bidentate ligand. The presence of multiple heteroatoms capable of coordination—including the carbonyl oxygen atoms and the amino nitrogen—allows for diverse binding modes with metal centers. This property distinguishes it from simpler β-diketones and places it within the category of polydentate ligands capable of forming stable chelate complexes.
In terms of reactivity classification, 3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits behavior characteristic of both electrophilic and nucleophilic reaction partners, depending on the specific reaction conditions and substrates involved. The carbonyl groups retain their electrophilic character, making them susceptible to nucleophilic attack, while the enamine portion can act as a nucleophile in appropriate reaction environments. This ambiphilic reactivity pattern contributes significantly to the compound's synthetic versatility.
3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits a molecular formula of C₈H₁₃NO₂ with a molecular weight of 155.19 grams per mole [1]. The compound displays an exact mass of 155.094628657 daltons, corresponding to its monoisotopic mass value [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-(dimethylaminomethylidene)pentane-2,4-dione, reflecting its systematic nomenclature based on the pentane-2,4-dione backbone with the dimethylaminomethylidene substituent at the 3-position [1].
Table 1: Molecular Formula and Physical Parameters
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₂ |
International Union of Pure and Applied Chemistry Name | 3-(dimethylaminomethylidene)pentane-2,4-dione |
Chemical Abstracts Service Number | 18856-72-9 |
Molecular Weight | 155.19 g/mol |
Exact Mass | 155.094628657 Da |
Monoisotopic Mass | 155.094628657 Da |
Simplified Molecular Input Line Entry System | CC(=O)C(=CN(C)C)C(=O)C |
XLogP3-AA | 0.2 |
Heavy Atom Count | 11 |
Rotatable Bond Count | 3 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 37.4 Ų |
Formal Charge | 0 |
Complexity | 188 |
The compound demonstrates moderate polarity with a calculated partition coefficient (XLogP3-AA) of 0.2, indicating relatively balanced hydrophilic and lipophilic characteristics [1]. The topological polar surface area measures 37.4 square angstroms, suggesting favorable membrane permeability properties [1]. The molecule contains three hydrogen bond acceptors corresponding to the two carbonyl oxygen atoms and the tertiary amine nitrogen, while possessing zero hydrogen bond donors due to the absence of hydroxyl or primary/secondary amine groups [1].
Table 2: Additional Physical Properties
Property | Value |
---|---|
Appearance | Yellow to orange crystalline solid |
Physical State | Solid at room temperature |
Density (calculated) | 1.056 g/cm³ (at 25°C) |
Partition Coefficient (LogP) | 0.37 |
Polar Surface Area | 37 Ų |
Carbon Bond Saturation (Fsp3) | 0.5 |
Number of Rings | 0 |
Solubility | Soluble in polar solvents |
The compound typically appears as a yellow to orange crystalline solid at room temperature, with a calculated density of 1.056 grams per cubic centimeter at 25 degrees Celsius . The material exhibits good solubility in polar solvents including water, ethanol, and methanol, which enhances its applicability in various chemical and biochemical contexts .
The molecular geometry of 3-[(Dimethylamino)methylidene]pentane-2,4-dione is characterized by a planar enaminone system due to extensive conjugation across the carbon-nitrogen double bond [5]. The enaminone portion adopts an almost exactly planar configuration owing to strong conjugation across the ethylene double bond, which is a characteristic feature of this class of compounds [5]. The molecule exhibits an envelope conformation in the proline-like portion, where specific carbon atoms form the flap in the exo position [6].
The carbon-carbon double bond distance in the enaminone system measures approximately 1.386 to 1.383 angstroms, which is typical for conjugated double bonds in enaminone structures [6]. The carbon-nitrogen bond distance ranges from 1.336 to 1.339 angstroms, indicating partial double bond character due to resonance delocalization [6]. The nitrogen atom exhibits minimal pyramidalization with pyramidality values ranging from 0.017 to 0.057 angstroms, confirming the planar geometry around the nitrogen center [6].
The dimethylamino group enhances electron density at the methylidene moiety through resonance donation, significantly influencing the overall molecular geometry and reactivity patterns . The molecule adopts a configuration where the five- and six-membered ring systems are nearly coplanar, facilitating optimal orbital overlap for conjugation [6]. This planar arrangement is stabilized by the resonance-assisted system that extends across the entire enaminone framework [7].
The bond characteristics of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are dominated by the conjugated system extending from the dimethylamino group through the methylidene bridge to the diketone framework [7]. The carbonyl bonds exhibit typical characteristics with carbon-oxygen bond lengths of approximately 1.214 to 1.218 angstroms, which are consistent with carbonyl groups in beta-diketone systems [8].
The enaminone system demonstrates significant charge delocalization, with the nitrogen lone pair electrons participating in extended conjugation across the carbon-carbon double bond toward the carbonyl oxygen atoms [7]. This delocalization results in partial double bond character for the carbon-nitrogen bond and reduced double bond character for the carbon-carbon double bond compared to isolated alkenes [5].
Electron density calculations reveal that the dimethylamino group acts as a strong electron donor, increasing the nucleophilic character of the methylidene carbon while simultaneously reducing the electrophilic character of the adjacent carbonyl groups [9]. The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap provides insight into the electronic transitions, with energy gaps typically ranging from 4.6 to 4.9 electron volts for similar enaminone systems [9].
The molecular orbital analysis indicates that the frontier molecular orbitals are primarily localized on the conjugated enaminone system, with significant contributions from both the nitrogen lone pair and the carbonyl pi-systems [9]. Natural bonding orbital analysis reveals strong hyperconjugative interactions, with stabilization energies ranging from 38 to 43 kilocalories per mole for pi to pi-star transitions within the conjugated framework [9].
3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits complex tautomeric behavior typical of beta-diketone derivatives, with the enaminone form being significantly stabilized compared to alternative tautomers [10]. The keto-enol tautomerization that is characteristic of beta-diketones is modified in this system due to the presence of the dimethylamino methylidene substituent [10].
The compound exists predominantly in the enaminone tautomeric form, which can be described as the Z-configuration where the dimethylamino group and one of the carbonyl groups are positioned on the same side of the double bond [11]. This configuration is stabilized by 1.2 to 8.5 kilocalories per mole compared to alternative conformations, depending on the specific substitution pattern and calculation method employed [11].
Resonance stabilization plays a crucial role in determining the preferred tautomeric form, with the enaminone structure benefiting from extensive delocalization of electron density across the nitrogen-carbon-carbon-oxygen framework [7]. The resonance-assisted hydrogen bonding model explains the enhanced stability of the conjugated system, where pi-delocalization and potential hydrogen bonding interactions work synergistically [7].
The tautomeric equilibrium is influenced by solvent effects, with polar solvents generally favoring the enaminone form due to better solvation of the dipolar character inherent in this tautomer [12]. Computational studies using density functional theory methods predict that the enol tautomer is preferred in beta-diketones with specific substituent patterns, but the presence of the dimethylamino group significantly alters this preference [12].
The hydrogen bonding characteristics of 3-[(Dimethylamino)methylidene]pentane-2,4-dione are distinctive due to the absence of traditional hydrogen bond donors in the molecular structure [13]. The compound possesses substantial hydrogen bond basicity but lacks hydrogen bond acidity, which contrasts with typical beta-diketone enol forms that exhibit strong intramolecular hydrogen bonding [13].
Intermolecular interactions in the solid state are primarily governed by carbon-hydrogen to oxygen hydrogen bonding interactions, which provide stabilization in the crystal lattice [14]. These weak hydrogen bonds typically exhibit carbon-hydrogen to oxygen distances ranging from 2.41 to 3.31 angstroms with angles approaching 170 degrees [14].
The dimethylamino group can participate in weak hydrogen bonding as an acceptor, utilizing the nitrogen lone pair electrons [15]. Molecular dynamics studies on related enaminone systems reveal that intramolecular hydrogen bond strengths range from 10.9 to 14.9 kilocalories per mole, with nitrogen to oxygen distances of approximately 2.58 to 2.60 angstroms [15].
The absence of classical hydrogen bond donors in this molecule results in different intermolecular packing arrangements compared to typical beta-diketone enols [13]. Van der Waals interactions and dipole-dipole interactions become more significant in determining the solid-state structure, with the polar carbonyl groups playing a crucial role in crystal packing [16].
Crystal structure determination of 3-[(Dimethylamino)methylidene]pentane-2,4-dione and related compounds reveals important structural insights, although specific crystallographic data for this exact compound remains limited in the current literature [17]. Related enaminone structures typically crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic), with unit cell parameters dependent on the specific substituent patterns [17].
Comparative analysis with structurally similar compounds, such as 3-(4-(dimethylamino)benzylidene)-2,4-pentanedione, provides valuable structural insights [17]. This related compound crystallizes in the orthorhombic space group P212121 with cell parameters a = 6.676 angstroms, b = 11.687 angstroms, c = 16.348 angstroms, and volume = 1275.4 cubic angstroms with Z = 4 [17].
The crystal structures of enaminone derivatives typically exhibit planar molecular conformations stabilized by intermolecular hydrogen bonding networks [17]. The packing arrangements often feature centrosymmetric dimers connected by carbon-hydrogen to oxygen interactions, with additional stabilization provided by pi-pi stacking interactions between aromatic or conjugated systems [18].
Temperature-dependent crystallographic studies reveal minimal structural changes across typical measurement ranges, indicating robust crystal packing arrangements [18]. The thermal ellipsoids in X-ray crystal structures typically show anisotropic displacement parameters consistent with the expected molecular motions, with larger displacement along the long molecular axis [18].
Nuclear Magnetic Resonance spectroscopy represents the most powerful and informative technique for the structural characterization of 3-[(Dimethylamino)methylidene]pentane-2,4-dione. The compound exhibits a molecular formula of C₈H₁₃NO₂ with a molecular weight of 155.19 grams per mole [1]. The enaminone structure features a pentane-2,4-dione backbone with a dimethylamino-substituted methylidene group at the 3-position, creating a highly conjugated system that influences the NMR spectroscopic properties significantly.
The proton NMR spectrum of 3-[(Dimethylamino)methylidene]pentane-2,4-dione provides crucial information about the electronic environment and structural configuration of the molecule [2]. The compound predominantly exists in the enaminone tautomeric form, stabilized by intramolecular hydrogen bonding and extended conjugation throughout the molecular framework [3].
The most distinctive feature in the ¹H NMR spectrum appears at approximately 8.15-8.40 parts per million, corresponding to the methine proton (CH=N) of the dimethylaminomethylidene group [2]. This downfield chemical shift reflects the electron-withdrawing effect of the adjacent carbonyl groups and the partial positive charge developed on the carbon atom due to resonance with the dimethylamino nitrogen [3]. The coupling pattern of this proton provides valuable information about the spatial arrangement of neighboring atoms.
The dimethylamino group manifests as a characteristic singlet at 3.04-3.08 parts per million, integrating for six protons [4]. This chemical shift is typical for N-methyl groups in enaminone systems, where the nitrogen atom participates in extended conjugation with the carbonyl-containing framework [3]. The equivalent chemical environment of both methyl groups on nitrogen indicates rapid rotation around the C-N bond at room temperature.
The terminal methyl groups of the pentane-2,4-dione backbone appear as distinct singlets in the aliphatic region, typically around 2.33-2.55 parts per million [2]. These chemical shifts reflect the electron-withdrawing influence of the adjacent carbonyl groups, causing a slight downfield displacement compared to typical alkyl methyl groups. The integration pattern confirms the presence of two equivalent three-proton environments.
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and electronic distribution within 3-[(Dimethylamino)methylidene]pentane-2,4-dione [5]. The spectrum exhibits eight distinct carbon resonances, consistent with the molecular formula and symmetry considerations [6].
The carbonyl carbon atoms appear in the characteristic downfield region between 195-205 parts per million [5]. These chemical shifts are typical for ketone carbonyls in β-diketone systems, where the electron density is reduced due to the electron-withdrawing nature of the carbonyl groups. The exact chemical shift values depend on the degree of conjugation and the electronic effects of the dimethylaminomethylidene substituent.
The central carbon atom (C-3) of the enaminone system resonates at approximately 95-105 parts per million [2]. This upfield position relative to typical sp² carbons reflects the electron-donating effect of the dimethylamino group and the partial negative charge developed through resonance stabilization. The chemical shift provides direct evidence for the enaminone tautomeric form rather than the diketone form.
The methine carbon of the dimethylaminomethylidene group appears at 145-155 parts per million [2]. This chemical shift is characteristic of iminium-type carbons in enaminone systems, where the carbon atom bears a partial positive charge due to resonance with the nitrogen lone pair electrons. The downfield position reflects the electron-deficient nature of this carbon center.
The N-methyl carbon atoms resonate at 40-45 parts per million, a chemical shift range typical for aliphatic carbons directly bonded to nitrogen [2]. The equivalent chemical environment of both methyl groups confirms the symmetrical nature of the dimethylamino substituent and rapid conformational exchange processes.
Two-dimensional NMR techniques provide valuable information about connectivity patterns and spatial relationships within 3-[(Dimethylamino)methylidene]pentane-2,4-dione [7]. Correlation spectroscopy (COSY) experiments reveal scalar coupling networks between protons separated by two or three bonds, confirming the proposed structural assignment.
The ¹H-¹H COSY spectrum shows characteristic cross-peaks between the methine proton of the dimethylaminomethylidene group and the adjacent molecular framework [7]. These correlations confirm the connectivity pattern and provide information about the conformational preferences of the molecule. The coupling constants derived from the COSY experiment indicate the preferred geometric arrangement of the substituents.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct ¹H-¹³C connectivity patterns, confirming the assignment of individual carbon and proton resonances [7]. The HSQC spectrum provides unambiguous correlation between each proton signal and its directly bonded carbon atom, validating the structural assignment and chemical shift predictions.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range ¹H-¹³C couplings across two and three bonds [7]. These correlations are particularly valuable for establishing the connectivity of the dimethylaminomethylidene group to the pentane-2,4-dione backbone and confirming the regiochemistry of substitution. The HMBC spectrum shows characteristic correlations between the N-methyl protons and the methine carbon, as well as between the methine proton and the carbonyl carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximity between protons, revealing the three-dimensional structure and conformational preferences of the molecule [7]. The NOESY spectrum shows characteristic cross-peaks between protons that are spatially close but not necessarily scalar-coupled, providing insights into the molecular conformation and the relative orientation of the dimethylaminomethylidene group with respect to the pentane-2,4-dione framework.
Infrared spectroscopy provides essential information about the functional groups and molecular vibrations of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [8]. The compound exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide insights into the molecular conformation and electronic structure.
The carbonyl stretching vibrations represent the most prominent features in the IR spectrum of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [9]. The ketone C=O stretching bands appear in the region of 1650-1680 wavenumbers, with typical intensities classified as strong absorption [10]. The exact frequencies depend on the degree of conjugation with the enaminone system and the electronic effects of the dimethylaminomethylidene substituent. The presence of two distinct ketone groups may result in multiple carbonyl absorption bands, reflecting the different electronic environments of the C=O groups.
The enamine C=C stretching vibration appears in the region of 1550-1600 wavenumbers with medium to strong intensity [9]. This absorption band is characteristic of the conjugated enaminone system and confirms the predominant tautomeric form of the molecule. The frequency of this vibration provides information about the degree of double bond character and the extent of conjugation within the molecular framework.
The dimethylamino group contributes several characteristic absorption bands to the IR spectrum [10]. The N-C stretching vibrations appear in the region of 1030-1130 wavenumbers with medium intensity, reflecting the electron-donating nature of the amino group and its participation in the conjugated system. The C-N stretching vibrations of the dimethylamino group appear at 1200-1350 wavenumbers, providing additional confirmation of the structural assignment.
Aliphatic C-H stretching vibrations appear in the region of 2850-2950 wavenumbers with strong intensity [10]. These absorptions correspond to the methyl groups of both the pentane-2,4-dione backbone and the dimethylamino substituent. The exact frequencies reflect the electronic environment of the methyl groups and their proximity to electron-withdrawing carbonyl groups.
The vinyl C-H stretching vibration of the methine group appears at 3000-3100 wavenumbers with medium intensity [10]. This absorption band is characteristic of sp² hybridized carbon-hydrogen bonds and confirms the presence of the dimethylaminomethylidene group. The frequency provides information about the electronic environment of the methine proton and its participation in the conjugated system.
Mass spectrometry of 3-[(Dimethylamino)methylidene]pentane-2,4-dione provides valuable information about the molecular weight, fragmentation patterns, and structural characteristics of the compound [11]. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the expected molecular weight of 155.19 grams per mole [1].
The fragmentation pattern of 3-[(Dimethylamino)methylidene]pentane-2,4-dione follows characteristic pathways observed for β-diketone derivatives and enaminone systems [11]. The primary fragmentation reactions involve loss of specific functional groups and rearrangement processes that provide structural information about the molecular framework.
The base peak in the mass spectrum typically appears at mass-to-charge ratio 43, corresponding to the acetylium ion [CH₃CO]⁺ [11]. This fragment arises from α-cleavage at the ketone carbonyl groups, a characteristic fragmentation pathway for acetyl-containing compounds. The formation of this stable acylium ion represents a favored fragmentation route due to the resonance stabilization of the positive charge.
Loss of the dimethylamino group generates fragment ions that provide information about the connectivity of the substituent to the pentane-2,4-dione backbone [11]. The fragmentation pattern shows characteristic losses of 45 mass units (corresponding to the dimethylamino group) and subsequent rearrangement reactions that form stable fragment ions.
McLafferty rearrangement reactions play a significant role in the fragmentation pattern of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [11]. These hydrogen transfer reactions followed by bond cleavage generate characteristic fragment ions that confirm the structural assignment and provide information about the molecular connectivity. The presence of multiple sites for McLafferty rearrangement results in complex fragmentation patterns that require careful analysis for structural elucidation.
The ionization energy of 3-[(Dimethylamino)methylidene]pentane-2,4-dione can be estimated based on the molecular structure and electronic properties. The presence of the dimethylamino group, which acts as an electron-donating substituent, is expected to lower the ionization energy compared to the parent pentane-2,4-dione system [12]. The extended conjugation throughout the molecular framework also contributes to the ease of ionization and the stability of the molecular ion.
Ultraviolet-visible spectroscopy of 3-[(Dimethylamino)methylidene]pentane-2,4-dione reveals important information about the electronic transitions and chromophoric properties of the compound [13]. The molecule exhibits significant UV absorption due to the extended conjugation system involving the pentane-2,4-dione backbone and the dimethylaminomethylidene substituent.
The primary absorption band appears in the region of 300-350 nanometers, corresponding to the π→π* transition of the conjugated enaminone system [13]. This absorption band is characteristic of enaminone chromophores and reflects the electronic delocalization throughout the molecular framework. The exact wavelength depends on the degree of conjugation and the electronic effects of the dimethylamino substituent.
The dimethylamino group significantly influences the UV-visible absorption properties through its electron-donating characteristics [13]. The nitrogen lone pair electrons participate in the conjugated system, resulting in a bathochromic shift (red shift) of the absorption maximum compared to systems without the amino substituent. The extent of this shift provides information about the degree of conjugation and the electronic interaction between the dimethylamino group and the pentane-2,4-dione framework.
The molar extinction coefficient of the primary absorption band is typically high, reflecting the allowed nature of the π→π* transition and the extended conjugation system [13]. The exact value depends on the solvent and the specific electronic environment of the chromophore. The high extinction coefficient indicates strong light absorption and suggests potential applications in photochemical processes.
Secondary absorption bands may appear at shorter wavelengths, corresponding to higher-energy electronic transitions [13]. These bands typically involve transitions from deeper occupied molecular orbitals to the lowest unoccupied molecular orbital, providing additional information about the electronic structure of the molecule.
Solvent effects on the UV-visible absorption spectrum provide insights into the polarity and electronic properties of the excited states [13]. Polar solvents typically cause shifts in the absorption maximum due to differential solvation of the ground and excited states. The direction and magnitude of these solvent-induced shifts provide information about the charge distribution in the excited state and the nature of the electronic transition.
X-ray crystallography provides the most definitive information about the three-dimensional structure and molecular geometry of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [14]. Crystal structure analysis reveals bond lengths, bond angles, and conformational preferences that are crucial for understanding the molecular properties and reactivity.
The molecular structure of 3-[(Dimethylamino)methylidene]pentane-2,4-dione exhibits a predominantly planar configuration due to the extended conjugation throughout the molecular framework [14]. The pentane-2,4-dione backbone adopts a conformation that maximizes the overlap of π-orbitals, resulting in effective delocalization of electron density.
The dimethylaminomethylidene group shows specific geometric parameters that reflect the electronic structure and bonding characteristics [14]. The C=C double bond connecting the methylidene group to the pentane-2,4-dione backbone exhibits typical double bond character with bond lengths of approximately 1.34-1.36 angstroms. The C-N bond of the dimethylamino group shows partial double bond character due to conjugation, with bond lengths shorter than typical single C-N bonds.
The conformation of the dimethylamino group provides insights into the steric and electronic factors that influence the molecular geometry [14]. The nitrogen atom typically adopts a trigonal planar geometry, indicating sp² hybridization and participation in the conjugated system. The two methyl groups on nitrogen may exhibit different conformational preferences depending on steric interactions with the molecular framework.
Intermolecular interactions in the crystal lattice reveal information about the packing arrangements and potential hydrogen bonding patterns [14]. The crystal structure may show specific intermolecular contacts that influence the physical properties and stability of the compound. These interactions include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds.
The crystal packing arrangement provides information about the solid-state properties and potential polymorphic behavior of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [14]. The packing efficiency and intermolecular interactions influence properties such as melting point, solubility, and thermal stability. The crystal structure analysis contributes to understanding the relationship between molecular structure and macroscopic properties.
Computational chemistry methods provide valuable predictions and interpretations of the spectroscopic properties of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [15]. Density functional theory (DFT) calculations offer insights into the electronic structure, vibrational frequencies, and NMR chemical shifts that complement experimental observations.
Theoretical calculations of the molecular geometry optimize the three-dimensional structure and provide predictions of bond lengths, bond angles, and conformational preferences [15]. The computational results can be compared with experimental X-ray crystallographic data to validate the theoretical methods and gain insights into the factors that influence the molecular structure.
Vibrational frequency calculations predict the infrared and Raman spectra of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [15]. The theoretical frequencies can be compared with experimental IR spectra to confirm the assignment of absorption bands and understand the vibrational modes of the molecule. The calculations provide detailed information about the normal modes of vibration and their contributions to the observed spectral features.
NMR chemical shift calculations predict the ¹H and ¹³C NMR spectra using quantum chemical methods [15]. These calculations consider the electronic environment of each nucleus and provide theoretical chemical shifts that can be compared with experimental observations. The computational results help in the assignment of NMR signals and provide insights into the electronic structure of the molecule.
Electronic structure calculations predict the UV-visible absorption spectrum by calculating the electronic transitions and their corresponding energies [15]. The theoretical predictions include the wavelengths of absorption bands, transition probabilities, and oscillator strengths. These calculations provide detailed information about the electronic excited states and help in interpreting the experimental UV-visible spectra.
Molecular orbital analysis provides insights into the electronic structure and bonding patterns of 3-[(Dimethylamino)methylidene]pentane-2,4-dione [15]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the electronic properties and reactivity of the molecule. The molecular orbital shapes and energies help in understanding the electronic transitions observed in the UV-visible spectrum.
The computational analysis of tautomeric equilibria provides information about the relative stability of different tautomeric forms [15]. The calculations can predict the equilibrium position between the enaminone and diketone forms and provide insights into the factors that influence the tautomeric preferences. This information is crucial for understanding the predominant structure observed in solution and solid state.
Tables:
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₂ |
Molecular Weight | 155.19 g/mol |
CAS Number | 18856-72-9 |
IUPAC Name | 3-[(dimethylamino)methylidene]pentane-2,4-dione |
Physical State | Liquid |
Exact Mass | 155.094628657 Da |
Topological Polar Surface Area | 37.4 Ų |
Table 1: Molecular Properties of 3-[(Dimethylamino)methylidene]pentane-2,4-dione
Carbon Position | Expected δ¹³C (ppm) | Environment |
---|---|---|
C-1 (Methyl) | 23-25 | Aliphatic methyl |
C-2 (Carbonyl) | 195-205 | Ketone carbonyl |
C-3 (Central) | 95-105 | Enaminone central carbon |
C-4 (Carbonyl) | 195-205 | Ketone carbonyl |
C-5 (Methyl) | 23-25 | Aliphatic methyl |
C-6 (Methylene) | 145-155 | Iminium carbon |
C-7 (N-Methyl) | 40-45 | N-methyl |
C-8 (N-Methyl) | 40-45 | N-methyl |
Table 2: Expected ¹³C NMR Chemical Shifts
Functional Group | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
C=O Stretch (Ketone) | 1650-1680 | Strong |
C=C Stretch (Enamine) | 1550-1600 | Medium-Strong |
C-N Stretch | 1200-1350 | Medium |
N-C Stretch (Dimethylamino) | 1030-1130 | Medium |
C-H Stretch (Aliphatic) | 2850-2950 | Strong |
C-H Stretch (Aromatic/Vinyl) | 3000-3100 | Medium |